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Compound of Interest

Compound Name: SCH-23390 hydrochloride

Cat. No.: B140886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro pharmacological and physicochemical

properties of SCH-23390 hydrochloride, a foundational tool in dopamine system research.

This document synthesizes key data from in vitro studies, outlines common experimental

methodologies, and illustrates the compound's mechanism of action through signaling and

workflow diagrams.

Core Properties of SCH-23390 Hydrochloride
SCH-23390, chemically known as (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-

tetrahydro-1H-3-benzazepine hydrochloride, is a highly potent and selective antagonist of the

D1-like dopamine receptor family (D1 and D5).[1][2] Its high affinity and selectivity have

established it as an indispensable tool for elucidating the role of these receptors in numerous

physiological and pathological processes.[1][2]

Physicochemical Properties
The fundamental chemical and physical properties of SCH-23390 hydrochloride are

summarized below. This compound is typically supplied as a light-sensitive, white to off-white

crystalline solid.[2][3] For in vitro experiments, it is often dissolved in solvents like DMSO,

ethanol, or water with gentle warming.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b140886?utm_src=pdf-interest
https://www.benchchem.com/product/b140886?utm_src=pdf-body
https://www.benchchem.com/product/b140886?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11830757/
https://www.benchchem.com/pdf/SCH_23390_A_Comprehensive_Technical_Guide_for_Dopamine_System_Research.pdf
https://pubmed.ncbi.nlm.nih.gov/11830757/
https://www.benchchem.com/pdf/SCH_23390_A_Comprehensive_Technical_Guide_for_Dopamine_System_Research.pdf
https://www.benchchem.com/product/b140886?utm_src=pdf-body
https://www.benchchem.com/pdf/SCH_23390_A_Comprehensive_Technical_Guide_for_Dopamine_System_Research.pdf
https://cdn.caymanchem.com/cdn/insert/15631.pdf
https://cdn.caymanchem.com/cdn/insert/15631.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

(R)-(+)-7-Chloro-8-hydroxy-3-

methyl-1-phenyl-2,3,4,5-

tetrahydro-1H-3-benzazepine

hydrochloride

[2]

Molecular Formula C₁₇H₁₈ClNO・HCl [2]

Molecular Weight 324.24 g/mol [2][4]

CAS Number 125941-87-9 [2]

Appearance Crystalline solid [3]

Purity ≥98-99.92% [4]

Solubility DMSO: ≥32-65 mg/mL [4][5][6]

Water: ~28.57-32.42 mg/mL

(may require gentle warming or

sonication)

[5][6]

Ethanol: ~5-25 mg/mL [3][4]

Pharmacological Profile: Receptor Binding and
Functional Activity
SCH-23390 is primarily characterized by its high-affinity antagonism at D1 and D5 receptors.

However, it is crucial for researchers to note its significant affinity and agonist activity at

serotonin 5-HT2C receptors, as well as interactions with other serotonin subtypes and ion

channels.[1][4][5]

Receptor Binding Affinities
The binding affinities (Ki) of SCH-23390 hydrochloride for various neurotransmitter receptors

have been determined through radioligand binding assays. It demonstrates nanomolar potency

for D1-like dopamine receptors.
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Receptor Subtype Binding Affinity (Ki) Reference

Dopamine D1 0.2 nM [1][2][4][5][6][7]

Dopamine D5 0.3 nM [1][2][4][5][6][7]

Serotonin 5-HT2C 6.3 - 9.3 nM [2][4][5][6]

Serotonin 5-HT1C High Affinity [1][2][5][6]

Serotonin 5-HT2 High Affinity [1][5][6]

Note: While SCH-23390 shows high affinity for some serotonin receptors in vitro, the doses

required to elicit a response mediated by these receptors in vivo are typically more than 10-fold

higher than those needed for D1 receptor-mediated effects.[1][2]

Functional Activity and Off-Target Effects
Beyond simple binding, functional assays reveal the consequential activity of SCH-23390 at its

targets. It acts as a potent antagonist at D1-like receptors but displays agonistic properties at

the 5-HT2C receptor.[4][5] Additionally, it directly inhibits G protein-coupled inwardly rectifying

potassium (GIRK) channels.[4][5]

Target Functional Activity
Potency (IC₅₀ /
EC₅₀)

Reference

Dopamine D1/D5

Receptors
Antagonist - [4][5][8]

Serotonin 5-HT2C

Receptor
Agonist - [4][5][6]

GIRK Channels Inhibition IC₅₀ = 268 nM [4][5][6]

Sigma-1 Receptor
Positive Allosteric

Modulator
- [9]

Experimental Protocols
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Detailed methodologies are critical for the replication and interpretation of in vitro data. Below

are outlines for key experimental procedures used to characterize SCH-23390.

Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a standard method to determine the binding affinity (Ki) of SCH-23390

or other test compounds for the D1 receptor using [³H]SCH-23390 as the radioligand.

Objective: To determine the potency of a test compound in competing with [³H]SCH-23390 for

binding to D1 receptors in rat striatal tissue.

Materials:

Rat striatal tissue homogenate (source of D1 receptors)

[³H]SCH-23390 (radioligand)

Unlabeled SCH-23390 or cis(Z)-flupenthixol (for defining non-specific binding)[10]

Test compounds

Assay buffer (e.g., Tris-HCl with ions like Na+, Mg2+, Ca2+)[10]

Glass fiber filters

Scintillation fluid and counter

Methodology:

Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the

homogenate and resuspend the resulting pellet (membranes) in fresh buffer to a desired

protein concentration (e.g., 0-250 µg per tube).[10]

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration

of [³H]SCH-23390 (typically near its Kd, e.g., 0.30 nM), and varying concentrations of the

unlabeled test compound.[10]

Controls:
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Total Binding: Tubes containing only membranes and radioligand.

Non-specific Binding: Tubes containing membranes, radioligand, and a high concentration

of an unlabeled D1 antagonist (e.g., 300 nM cis(Z)-flupenthixol) to saturate all specific

binding sites.[10]

Incubation: Incubate all tubes at a controlled temperature (e.g., 30°C) for a duration sufficient

to reach binding equilibrium (e.g., 30 minutes).[10]

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass

fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate Specific Binding = Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the log concentration of the test compound

to generate a competition curve.

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific

binding) from the curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation
This protocol outlines a general method to assess the functional antagonism of SCH-23390 at

the Gs-coupled D1 receptor by measuring its effect on dopamine-stimulated cyclic AMP

(cAMP) production.

Objective: To determine the ability of SCH-23390 to inhibit dopamine-stimulated adenylyl

cyclase activity.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2563653/
https://pubmed.ncbi.nlm.nih.gov/2563653/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells expressing D1 receptors (e.g., HEK293 cells or primary neurons)

Dopamine (agonist)

SCH-23390 (antagonist)

Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation)

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Cell culture medium and reagents

Methodology:

Cell Culture: Plate D1-expressing cells in appropriate multi-well plates and grow to a suitable

confluency.

Pre-treatment: Pre-incubate the cells with varying concentrations of SCH-23390 for a defined

period. A vehicle control (no antagonist) should be included.

Stimulation: Add a fixed concentration of dopamine (typically its EC₅₀) to the wells to

stimulate adenylyl cyclase. A basal control (no agonist) should also be included.

Incubation: Incubate for a specific time to allow for cAMP accumulation.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using

a commercial assay kit according to the manufacturer's instructions.

Data Analysis:

Normalize the data to the response produced by dopamine alone (100%) and the basal

level (0%).

Plot the percentage of inhibition against the log concentration of SCH-23390 to determine

its IC₅₀ for functional antagonism. This confirms its ability to block the downstream

signaling of the D1 receptor.[11]
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Visual diagrams help clarify the complex interactions and processes involved in the

characterization of SCH-23390.
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Caption: Dopamine D1 receptor signaling pathway and its antagonism by SCH-23390.
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Caption: Logical relationship of competitive antagonism at the D1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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